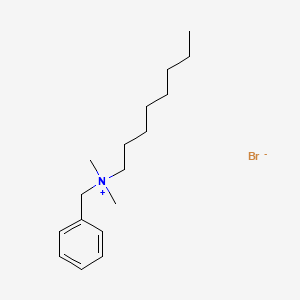

Benzyldimethyloctylammonium bromide

Description

Role as a Benzalkonium Homologue

Benzyldimethyloctylammonium (B12820366) bromide is a homologue of benzalkonium chloride (BAC), a widely used disinfectant and antiseptic. chemicalbook.commedchemexpress.com BAC is not a single chemical entity but rather a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group consists of chains of varying lengths. novonordiskpharmatech.comwikipedia.org The most common and effective homologues in BAC mixtures are those with alkyl chains of 12 (C12), 14 (C14), and 16 (C16) carbon atoms. researchgate.netwaters.com

Benzyldimethyloctylammonium bromide is a specific benzalkonium salt where the alkyl chain is an octyl (C8) group. The general chemical formula for benzalkonium halides is C₆H₅CH₂N(CH₃)₂R⁺X⁻, where 'R' is the alkyl group and 'X⁻' is the halide. novonordiskpharmatech.com The length of the alkyl chain ('R') is a critical determinant of the compound's physicochemical properties, including its antimicrobial efficacy and solubility. novonordiskpharmatech.com Shorter alkyl chains, like the octyl group in this compound, generally confer greater water solubility. novonordiskpharmatech.com

The relationship between different benzalkonium homologues is presented in the table below:

| Homologue Name | Alkyl Chain | Chemical Formula of Cation |

| Benzyldimethyloctylammonium | Octyl (C8) | [C₁₇H₃₀N]⁺ |

| Benzyldimethyldecylammonium | Decyl (C10) | [C₁₉H₃₄N]⁺ |

| Benzyldimethyldodecylammonium | Dodecyl (C12) | [C₂₁H₃₈N]⁺ |

| Benzyldimethyltetradecylammonium | Tetradecyl (C14) | [C₂₃H₄₂N]⁺ |

| Benzyldimethylhexadecylammonium | Hexadecyl (C16) | [C₂₅H₄₆N]⁺ |

| Benzyldimethyloctadecylammonium | Octadecyl (C18) | [C₂₇H₅₀N]⁺ |

This table is generated based on data from multiple sources. eurl-pesticides.eu

Classification and Structural Context within Quaternary Ammonium (B1175870) Compounds (QACs)

QACs are broadly categorized into different "generations" based on their chemical structure and antimicrobial efficacy. This compound falls into the first generation of QACs, which are characterized by the benzalkonium structure. aldebaransistemas.com

The structure of this compound consists of a central, positively charged quaternary nitrogen atom. This nitrogen is covalently bonded to two methyl groups, a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group), and an eight-carbon alkyl chain (octyl group). nih.gov This amphiphilic structure, with a hydrophilic cationic "head" and a hydrophobic alkyl "tail," is responsible for its surfactant properties, allowing it to reduce surface tension between liquids or between a liquid and a solid. ontosight.ai

The classification of some common QACs is outlined below:

| Generation | Chemical Class | Example(s) | Key Structural Features |

| First | Benzalkonium Compounds | This compound, Benzalkonium chloride | Single alkyl chain, benzyl group |

| Second | Modified Benzalkonium Compounds | Alkyldimethyl ethylbenzyl ammonium chloride | Ethyl group on the aromatic ring |

| Third | Blends of First and Second Generations | Mixture of benzalkonium chloride and alkyldimethyl ethylbenzyl ammonium chloride | Increased biocidal activity and detergency |

| Fourth | "Twin Chain" or "Dual Chain" QACs | Didecyldimethylammonium chloride, Dioctyldimethylammonium chloride | Two linear alkyl chains, no benzene ring |

| Fifth | Blends of Fourth and Second Generations | Didecyldimethylammonium chloride + Alkyldimethyl ethylbenzyl ammonium chloride | Enhanced germicidal performance |

This table is based on information from Aldebaran Sistemas. aldebaransistemas.com

Significance in Contemporary Chemical and Biological Research

This compound and its related compounds are subjects of ongoing research due to their wide-ranging applications and interactions with biological systems.

Antimicrobial and Biocidal Research: A primary area of research is its function as an antimicrobial agent. chemimpex.com Its cationic nature allows it to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell death. novonordiskpharmatech.comontosight.ai Studies have investigated the relationship between the chemical structure of benzalkonium homologues and their germicidal efficacy against various bacteria and fungi. sigmaaldrich.comchemicalbook.com Research has also focused on the potential for microbial resistance to QACs, with some studies identifying efflux pumps as a mechanism of resistance in certain bacteria. nih.gov

Surfactant and Formulation Studies: As a cationic surfactant, this compound is valuable in formulations for personal care products, cleaners, and pharmaceuticals. chemimpex.comontosight.ai Its ability to act as an emulsifier and stabilizer is a key area of study for improving product performance and stability. chemimpex.com

Advanced Materials and Environmental Applications: Research has extended to the use of related benzalkonium compounds in materials science. For instance, benzyldodecyldimethylammonium bromide has been investigated for its role in controlling pore size during the synthesis of thermosensitive hydrogels. sigmaaldrich.comchemicalbook.com Additionally, the potential for cationic surfactants like benzyldodecyldimethylammonium bromide to be used as adsorbents for heavy metals such as chromium(VI) has been explored, suggesting possible applications in environmental remediation. sigmaaldrich.comsmolecule.com The crystal structures of various benzyldimethylalkylammonium bromides have also been studied to understand their packing properties and interactions, which can influence their effectiveness in applications like modifying clay minerals. nih.govresearchgate.net

Properties

CAS No. |

58965-50-7 |

|---|---|

Molecular Formula |

C17H30BrN |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

benzyl-dimethyl-octylazanium;bromide |

InChI |

InChI=1S/C17H30N.BrH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

JBJPHJWPSMUIJR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzyldimethyloctylammonium Bromide

Quaternization Reactions

The cornerstone of benzyldimethyloctylammonium (B12820366) bromide synthesis is the quaternization of a tertiary amine. This class of reactions involves the alkylation of the nitrogen atom of an amine, resulting in the formation of a quaternary ammonium (B1175870) cation.

Menshutkin Reaction Pathways

The Menshutkin reaction, named after its discoverer Nikolai Menshutkin, is a classic method for synthesizing quaternary ammonium salts. tue.nlsciensage.info It involves the reaction of a tertiary amine with an alkyl halide. tue.nl In the context of benzyldimethyloctylammonium bromide synthesis, this pathway entails the reaction of N,N-dimethyloctylamine with benzyl (B1604629) bromide.

The reaction is a bimolecular nucleophilic substitution (SN2) reaction. tue.nl The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the benzyl bromide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. tue.nl The resulting product is the benzyldimethyloctylammonium cation paired with the bromide anion. The rate of the Menshutkin reaction is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl

Alkylation of Tertiary Amines

The synthesis of this compound is a direct application of the alkylation of tertiary amines. The specific tertiary amine used as a precursor is N,N-dimethyloctylamine. myskinrecipes.commerckmillipore.comsigmaaldrich.com This molecule possesses a nitrogen atom with a lone pair of electrons, making it nucleophilic and susceptible to alkylation.

The alkylating agent in this synthesis is benzyl bromide. wikipedia.org Benzyl bromide is an effective reagent for introducing a benzyl group due to the stability of the benzylic carbocation-like transition state. wikipedia.orgnih.gov The reaction proceeds by mixing N,N-dimethyloctylamine and benzyl bromide, often in a suitable solvent, to facilitate the formation of the quaternary ammonium salt. scispace.com

Precursor Synthesis for this compound Production

The efficient synthesis of this compound relies on the availability of its key precursors: N,N-dimethyloctylamine and benzyl bromide.

Benzyl Bromide Synthesis Routes

Benzyl bromide can be synthesized through several methods, primarily involving the bromination of toluene (B28343) or the conversion of benzyl alcohol.

One common laboratory-scale method is the free-radical bromination of toluene. wikipedia.org This reaction is typically initiated by irradiating a mixture of toluene and elemental bromine with UV light or a photolamp. prepchem.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical. This radical then reacts with a molecule of bromine to yield benzyl bromide and another bromine radical, propagating the chain. The reaction is often carried out in a solvent like carbon tetrachloride. prepchem.com

Alternatively, benzyl bromide can be prepared from benzyl alcohol. One approach involves reacting benzyl alcohol with hydrobromic acid. guidechem.comsciencemadness.org This reaction can be facilitated by the addition of a strong acid like sulfuric acid, which protonates the hydroxyl group of the alcohol, making it a better leaving group (water). guidechem.com Another method utilizes a combination of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) to convert benzyl alcohol to benzyl bromide, often under microwave irradiation for faster reaction times. tandfonline.com

Below is a data table summarizing different synthetic routes for benzyl bromide:

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| Toluene | Bromine (Br₂) | Direct sunlight or 500W photolamp, vigorous stirring | Not specified | prepchem.com |

| Toluene | Bromine (Br₂) in Carbon Tetrachloride (CCl₄) | Boiling, irradiation with 500W photolamp | 70% | prepchem.com |

| Benzyl Alcohol | 48% Hydrobromic Acid (HBr), 98% Sulfuric Acid (H₂SO₄) | 48°C for 1.5 hours, then reflux at 102°C for 1 hour | 96.06% | guidechem.com |

| Benzyl Alcohol | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | Microwave irradiation (700W) | High yields | tandfonline.com |

| Toluene | Sodium Bromide (NaBr), Oxone | Bright sunlight, good mixing | Good yields | sciencemadness.org |

Reaction Condition Optimization for this compound Synthesis

The efficiency of the quaternization reaction to produce this compound can be significantly influenced by the reaction conditions, particularly the choice of solvent.

Influence of Solvent Systems

The Menshutkin reaction is highly sensitive to solvent effects. sciensage.inforsc.orgresearchgate.net The rate of quaternization generally increases with the polarity of the solvent. sciensage.info This is because the transition state of the SN2 reaction, where partial charges are developed on the nitrogen and bromine atoms, is more polar than the reactants. Polar solvents can stabilize this charged transition state, thereby lowering the activation energy and accelerating the reaction rate. tue.nl

Studies on the quaternization of various tertiary amines have demonstrated the significant impact of the solvent system. For instance, the rate constant for the quaternization of triethylamine (B128534) with benzyl chloride was found to be significantly higher in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to nonpolar solvents like benzene (B151609). researchgate.net Polar protic solvents, such as methanol (B129727) and ethanol (B145695), are also commonly employed and can facilitate the reaction. rsc.org However, the choice of solvent must also consider potential side reactions. For example, in the quaternization of N,N-dimethyldecylamine with dimethyl carbonate, some protic solvents like isopropanol (B130326) and ethanol were found to cause side reactions. rsc.org

The dielectric constant of the solvent is a key parameter in predicting its effect on the reaction rate. tue.nl Solvents with higher dielectric constants are generally better at insulating the developing charges in the transition state, leading to faster reactions. tue.nl

The following table illustrates the effect of different solvents on the rate constant of a representative Menshutkin reaction:

| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10⁵ M⁻¹s⁻¹ (at 50°C) |

| Benzene | 2.27 | 0.23 |

| Methanol | 32.7 | Not specified |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 31.74 |

Data adapted from a study on the quaternization of triethylamine with benzyl chloride. researchgate.net

In industrial processes, the reaction may also be performed with or without a solvent. google.com Running the reaction without a solvent can reduce by-product formation, but may lead to high viscosity of the reaction mixture. google.com

Temperature and Pressure Effects on Reaction Kinetics

Temperature plays a critical role in the synthesis of this compound, directly influencing the reaction rate. As with most SN2 reactions, an increase in temperature generally accelerates the rate of quaternization. tue.nl Studies on quaternization reactions show that they are often conducted at elevated temperatures, typically ranging from 50°C to 140°C, to achieve reasonable reaction times and high yields. google.com For instance, the synthesis of cleavable benzalkonium chloride analogues was carried out at 80°C for 8 hours. semanticscholar.org In some cases, reactions are refluxed for extended periods, such as 28 hours, to ensure completion. nih.gov The activation energy for the quaternization of tertiary amines has been determined in various studies, confirming the temperature dependence as described by the Arrhenius equation. rsc.orgresearchgate.net

Pressure is another significant parameter, particularly in solvent-free or high-concentration reactions. Applying pressure, typically between 12 and 65 bar, can be advantageous. google.com The primary function of elevated pressure is to keep volatile reactants, such as the alkyl halide, dissolved in the reaction mixture, thereby maintaining a homogenous phase and reducing viscosity. google.com This is especially crucial when working at temperatures near or above the boiling point of a reactant. Operating under pressure can also allow the reaction to proceed without a solvent, which can minimize the formation of by-products and simplify purification. google.com However, pressures exceeding 65 bar may not offer additional benefits under typical quaternization conditions. google.com

Table 1: Effect of Temperature on Quaternization Reaction Parameters

| Temperature (°C) | Reaction Time | Observations | Reference |

| Room Temperature | Several hours to days | Reaction is slow; may be suitable for highly reactive amines. wikipedia.org | wikipedia.org |

| 60 - 100 | Standard range | Commonly used range for completing quaternization with reagents like benzyl chloride. rsc.org | rsc.org |

| 80 | 8 - 9 hours | Effective for synthesizing benzalkonium chloride monomers and analogues. semanticscholar.orggoogle.com | semanticscholar.orggoogle.com |

| 80 - 125 | Optimal range | Most preferred temperature range for continuous quaternization processes. google.com | google.com |

| 150 | 48 hours | May be required for high yield ( >99.9%) in certain systems, though it can increase reaction time. rsc.org | rsc.org |

Reactant Concentration and Stoichiometry Effects

The concentration of reactants, N,N-dimethyloctylamine and benzyl bromide, is a key determinant of the reaction rate, as the Menshutkin reaction is typically second-order. tue.nl The reaction rate is dependent on the concentration of both the tertiary amine and the alkyl halide. tue.nl Increasing the concentration of either reactant will generally lead to a faster reaction. Microreactor experiments have shown that gradually increasing reactant concentration up to 2.0 mol L⁻¹ can lead to high conversion rates (e.g., 93%). tue.nl However, extremely high concentrations in solvent-less systems can lead to practical issues such as reactor clogging and unpredictable conversions due to high viscosity. tue.nl

The stoichiometry, or the molar ratio of the reactants, is also a critical factor. While a 1:1 molar ratio is theoretically required, industrial processes often use an excess of the alkylating agent. A molar ratio of tertiary amine to alkyl halide ranging from 1:1.3 to 1:2.9 is often employed in continuous processes. google.com This excess of the alkyl halide helps to drive the reaction towards completion and ensure that the tertiary amine is fully converted. In some syntheses, an equimolar amount of the reactants is used, followed by a long reflux period to achieve a good yield. nih.gov The choice of stoichiometry is a balance between maximizing yield and minimizing the cost and difficulty of removing unreacted starting material.

Table 2: Influence of Reactant Stoichiometry on Quaternization

| Amine:Halide Molar Ratio | Process Type | Purpose/Outcome | Reference |

| 1:1 | Batch | Standard laboratory synthesis, often requires longer reaction times or reflux. nih.gov | nih.gov |

| 1:1.3 to 1:2.9 | Continuous | Preferred range for industrial processes to ensure high conversion of the amine. google.com | google.com |

| 1:1.5 to 1:2.6 | Continuous | Most preferred range for continuous processes for optimal efficiency. google.com | google.com |

| 1.57:1 to 1.81:1 (mass ratio) | Batch | Used in the synthesis of alkyldimethylbenzylammonium chlorides from tertiary amine mixtures. google.com | google.com |

Role of Halide Type in Quaternization Rate

The nature of the halide leaving group in the benzyl halide significantly affects the rate of the quaternization reaction. In a typical SN2 reaction mechanism, the reactivity of the alkyl halides follows the order I > Br > Cl. wikipedia.org This is because iodide is a better leaving group than bromide, which is in turn better than chloride, due to its lower electronegativity and larger size, which makes the carbon-halogen bond weaker and more easily broken.

For the synthesis of benzyl-substituted quaternary ammonium salts, the relative reaction rates generally adhere to this trend. For example, in a reaction with a standard control amine, the relative leaving-group order was found to be Cl (1) < Br (71) < I (160). researchgate.net This indicates that benzyl bromide is significantly more reactive than benzyl chloride, and benzyl iodide is the most reactive of the three. researchgate.net While benzyl iodide offers the fastest reaction, benzyl bromide often provides a good balance of reactivity and cost for industrial and laboratory synthesis. jcu.cz Although less reactive, benzyl chloride is also widely used, particularly for the large-scale production of benzalkonium chloride. irjmets.comwikipedia.org

Table 3: Relative Quaternization Rates for Different Benzyl Halides

| Halide Type | Reactant | Relative Rate | Observation | Reference |

| Chloride | Benzyl chloride | 1 | Least reactive, but commonly used in industrial synthesis. | researchgate.net |

| Bromide | Benzyl bromide | 71 | Significantly more reactive than benzyl chloride. | researchgate.net |

| Iodide | Benzyl iodide | 160 | Most reactive, leading to the fastest quaternization. | researchgate.net |

Derivatization Strategies and Homologue Preparation

Anion Exchange and Salt Modification (e.g., Mandelate (B1228975), Chloride Counterions)

Once this compound is synthesized, its properties can be modified by exchanging the bromide anion for other counterions. This process, known as anion exchange or salt metathesis, can alter the solubility, reactivity, and other physicochemical characteristics of the quaternary ammonium salt.

Chloride Counterion: The conversion of the bromide salt to its chloride analogue, benzyldimethyloctylammonium chloride, is a common modification. chemimpex.comscbt.com This can be achieved through various methods, including the use of an anion-exchange resin in the chloride form or by a precipitation reaction. In the latter method, the bromide salt is dissolved in a suitable solvent, and a salt containing the desired chloride anion (e.g., silver chloride, although less common due to cost, or more practically, by reacting with a chloride salt that precipitates the bromide) is added. Alternatively, direct synthesis using benzyl chloride instead of benzyl bromide will yield the chloride salt directly. irjmets.com

Mandelate Counterion: The preparation of a mandelate salt, benzyldimethyloctylammonium mandelate, introduces an organic counterion. caymanchem.comnih.gov This can be accomplished by reacting the bromide salt with a mandelate salt, such as sodium or potassium mandelate, in a solvent where the resulting sodium or potassium bromide is insoluble and precipitates out, driving the reaction forward. Another route involves neutralizing mandelic acid with a hydroxide (B78521) form of the quaternary ammonium salt, which can be prepared by passing the bromide salt through an ion-exchange column charged with hydroxide ions.

Controlled Synthesis of Alkyl Chain Homologues (e.g., C8, C10, C12, C14, C16, C18, C20 Benzalkonium Derivatives)

This compound is part of a larger family of benzalkonium salts, which are distinguished by the length of the n-alkyl chain. nih.gov A complete series of these homologues, from short (C2) to very long (C20) chains, can be synthesized using a general and efficient method. nih.gov The synthesis involves the reaction of N,N-dimethylbenzylamine with the appropriate 1-bromoalkane. nih.gov

The general procedure involves mixing N,N-dimethylbenzylamine with an equimolar amount of the desired 1-bromoalkane (e.g., 1-bromooctane (B94149) for C8, 1-bromodecane (B1670165) for C10, 1-bromododecane (B92323) for C12, etc.) in a solvent like dry ethanol or butanone and refluxing the mixture for a set period, for instance, 18 to 28 hours. nih.govjcu.cz After the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization from a solvent such as acetone. nih.gov This methodology allows for the controlled and systematic preparation of a wide range of benzalkonium bromide homologues. The corresponding chloride and iodide series can also be synthesized by using benzyl chloride with various n-alkyldimethylamines or benzyl iodide with N,N-dimethylbenzylamine, respectively. jcu.cz

Table 4: Synthesis of Benzalkonium Bromide Homologues

| Alkyl Chain | Alkylating Agent | Resulting Compound | Reference |

| C8 | 1-Bromooctane | This compound | nih.gov |

| C10 | 1-Bromodecane | Benzyldimethyldecylammonium bromide | jcu.cz |

| C12 | 1-Bromododecane | Benzyldimethyldodecylammonium bromide | nih.govjcu.cz |

| C14 | 1-Bromotetradecane | Benzyldimethyltetradecylammonium bromide | nih.govjcu.cz |

| C16 | 1-Bromohexadecane | Benzyldimethylhexadecylammonium bromide | nih.govjcu.cz |

| C18 | 1-Bromooctadecane | Benzyldimethyloctadecylammonium bromide | jcu.cz |

| C20 | 1-Bromoeicosane | Benzyldimethyleicosylammonium bromide | nih.gov |

Advanced Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Characterization of Benzyldimethyloctylammonium (B12820366) Bromide

Spectroscopic methods are indispensable for the elucidation of the molecular structure of benzyldimethyloctylammonium bromide, offering detailed information about its carbon framework and the environment of each proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. Although specific spectral data for this compound is not widely published, the expected NMR spectra can be accurately predicted based on the analysis of structurally similar compounds.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzyl (B1604629) group, the N,N-dimethyl groups, and the octyl chain. The aromatic protons of the benzyl group typically appear in the downfield region, between 7.4 and 7.6 ppm, due to the deshielding effect of the aromatic ring current. The benzylic protons (Ar-CH₂-N⁺) are also shifted downfield, expected around 4.7 ppm, because of the adjacent positively charged nitrogen atom.

The protons of the two N-methyl groups (N⁺-(CH₃)₂) are chemically equivalent and will therefore appear as a single sharp singlet, anticipated around 3.1 ppm. The protons of the octyl chain will show a series of signals. The protons on the carbon adjacent to the nitrogen (N⁺-CH₂-(CH₂)₆-CH₃) are expected at approximately 3.3 ppm. The methylene (B1212753) protons of the long alkyl chain will produce a complex multiplet in the region of 1.2 to 1.7 ppm, while the terminal methyl protons (-CH₃) will appear as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.4 - 7.6 | Multiplet |

| Benzylic (Ar-CH₂) | ~4.7 | Singlet |

| N-Methyl (N⁺-(CH₃)₂) | ~3.1 | Singlet |

| N-Methylene (N⁺-CH₂) | ~3.3 | Multiplet |

| Methylene Chain (-(CH₂)₆-) | 1.2 - 1.7 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet |

Note: The chemical shifts are predictions based on data from structurally related compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbons of the aromatic ring will resonate in the range of 129 to 134 ppm, with the ipso-carbon (the carbon attached to the methylene bridge) appearing at a slightly different shift. The benzylic carbon (Ar-CH₂) is expected around 68 ppm.

The carbons of the N-methyl groups (N⁺-(CH₃)₂) will give a signal at approximately 51 ppm. The carbons of the octyl chain will have characteristic chemical shifts, with the carbon alpha to the nitrogen (N⁺-CH₂) appearing around 65 ppm. The other methylene carbons of the octyl chain will resonate between 22 and 31 ppm, and the terminal methyl carbon will be the most upfield, at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 129 - 134 |

| Benzylic (Ar-CH₂) | ~68 |

| N-Methyl (N⁺-(CH₃)₂) | ~51 |

| N-Methylene (N⁺-CH₂) | ~65 |

| Methylene Chain (-(CH₂)₆-) | 22 - 31 |

| Terminal Methyl (-CH₃) | ~14 |

Note: The chemical shifts are predictions based on data from structurally related compounds and general principles of NMR spectroscopy.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the connectivity of the molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.

For this compound, a COSY experiment would be expected to show correlations between the benzylic protons and the aromatic protons, helping to confirm the benzyl fragment. More importantly, it would reveal the coupling network within the octyl chain. For instance, the protons on the N-methylene group would show a correlation with the adjacent methylene protons, which in turn would show correlations with their neighbors, and so on, down to the terminal methyl group. This allows for the unambiguous assignment of the entire alkyl chain. The N-methyl protons would not show any cross-peaks, as they are not coupled to other protons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of its elemental composition. For this compound, the analysis would be performed on the benzyldimethyloctylammonium cation (C₁₇H₃₀N⁺). The high-resolution measurement of the molecular ion peak would allow for the confirmation of its chemical formula.

In a typical HRMS experiment, the benzyldimethyloctylammonium cation would be expected to show a prominent molecular ion peak. Fragmentation of this cation under tandem mass spectrometry (MS/MS) conditions would likely involve the loss of neutral fragments from the alkyl chain and the benzyl group. Common fragmentation pathways for quaternary ammonium (B1175870) compounds include the loss of one of the alkyl or benzyl groups. For instance, a characteristic fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

Crystallographic Analysis and Solid-State Structure

Crystallographic techniques, especially single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the absolute structure of a crystalline solid. nih.govrsc.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the electron density distribution and thus the positions of individual atoms in the crystal lattice. imaging.org This analysis yields crucial information, including the crystal system, space group, and unit cell dimensions. researchgate.netmdpi.com

Table 4: Representative Crystallographic Data for a Related QAC Data for Benzylbutyldimethylammonium bromide (C₁₃H₂₂N⁺·Br⁻)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₂₂N⁺·Br⁻ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Unit Cell Dimensions | a = 8.924 Å, b = 9.046 Å, c = 17.183 Å, β = 96.787° | researchgate.net |

X-ray diffraction data allows for a detailed analysis of the molecule's geometry, including bond lengths, bond angles, and torsional angles. nih.gov In this compound, the nitrogen atom is expected to have a tetrahedral geometry, typical for a quaternary ammonium center. The conformation of the molecule is determined by the spatial arrangement of the benzyl, two methyl, and one octyl group around this central nitrogen.

The flexible octyl chain can adopt various conformations, but in the crystalline state, it will likely assume an extended, all-trans conformation to maximize packing efficiency. The orientation of the benzyl group relative to the rest of the molecule is also a key conformational feature. Studies on similar structures show that the conformation can be influenced by intramolecular and supramolecular interactions within the crystal. nih.gov

The solid-state structure of an ionic compound like this compound is governed by how the cations and bromide anions pack together in the crystal lattice. The primary force is the electrostatic attraction between the positively charged quaternary ammonium head group and the negatively charged bromide anion.

Hydrogen Bonding: While lacking traditional hydrogen bond donors, weak C-H···Br hydrogen bonds can form between the C-H groups of the cation and the bromide anion. researchgate.net

C-H···π Interactions: The electron-rich π-system of the benzyl group can interact with C-H bonds from neighboring molecules. researchgate.net

The interplay of these interactions dictates the final packing arrangement, which can involve patterns like the formation of ion pairs or larger aggregates that assemble into a three-dimensional supramolecular architecture. researchgate.netnih.gov

Investigation of Crystal Packing and Intermolecular Interactions

Influence of Alkyl Chain Length on Packing Properties

The length of the N-alkyl chain is a critical determinant of the crystal packing and, by extension, the physicochemical properties of benzyldimethylalkylammonium salts. Systematic studies on homologous series of these compounds reveal different packing behaviors based on chain length. researchgate.net

For short-chain cations, such as the ethyl derivative, the crystal packing is dominated by the C–H···Br⁻ and C–H···π interactions, leading to the layered zig-zag arrangement described previously. nih.govresearchgate.net However, for long-chain cations, including the octyl (n=8), decyl (n=10), and dodecyl (n=12) homologues, hydrophobic interactions become the primary driving force for organization. This leads to the formation of an alkyl-chain bilayer when the cations are adsorbed on surfaces like montmorillonite (B579905). researchgate.net The packing of this compound is therefore expected to be governed by these hydrophobic forces, leading to a bilayer structure rather than the "head-to-tail" arrangement seen in its short-chain counterparts.

Purity Assessment and Homologue Separation Methodologies

Ensuring the purity of this compound and separating it from its homologues is critical for quality control. Chromatographic techniques are the primary methods employed for this purpose.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of benzalkonium compounds. Reversed-phase HPLC (RP-HPLC) is particularly common for separating homologues based on their differing alkyl chain lengths. researchgate.net

Several RP-HPLC methods have been developed for the determination of benzalkonium bromides and chlorides. researchgate.netnih.gov These methods typically utilize C8 or C18 columns and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. nih.govresearchgate.net Detection is commonly performed using a UV detector, with wavelengths set around 215 nm or 262 nm. nih.govresearchgate.net For instance, a method for benzyldimethyldodecylammonium bromide (a C12 homologue) used a Kromasil C18 column with an acetonitrile and sodium octanesulfonate/sodium acetate (B1210297) buffer as the mobile phase, achieving a retention time of 9.18 minutes. nih.govresearchgate.net The separation is effective because the longer the alkyl chain, the greater its retention time on the reversed-phase column. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has also been utilized for the analysis of benzalkonium chlorides, including the C8 and C12 homologues. This technique offers an alternative selectivity for these polar compounds. researchgate.net

Table 2: Example HPLC Conditions for Analysis of Benzalkonium Homologues Data compiled from various sources. researchgate.netnih.govresearchgate.netnih.gov

| Parameter | Method 1 (C12 Homologue) nih.govresearchgate.net | Method 2 (Homologue Series) researchgate.net | Method 3 (Rocuronium Bromide) nih.gov |

|---|---|---|---|

| Column | Kromasil C18 (200 x 4.6 mm, 5 µm) | Purospher RP-18e | Agilent H12 C18 |

| Mobile Phase | Acetonitrile : 4 mM Sodium Octanesulfonate / 0.02 M Sodium Acetate (pH 5.2) (80:20 v/v) | Methanol : Acetic Acid / Lithium Perchlorate / Octanesulfonic Acid aq. solution | Acetonitrile : 0.04M Diammonium Hydrogen Phosphate (B84403) (pH 8) (50:50 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection | UV at 262 nm | UV at 263 nm | UV at 210 nm |

| Analysis Time | < 10 min | < 15 min | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates operation at higher pressures.

UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is highly effective for the analysis of quaternary ammonium compounds. waters.com It has been successfully applied to the analysis of benzalkonium chloride (BAC) mixtures, which include the C8 homologue, benzyldimethyloctylammonium chloride. researchgate.net The enhanced efficiency of UPLC allows for superior separation of closely related homologues and the detection of trace-level impurities. waters.com For non-chromophoric quaternary ammonium salts like cetrimonium (B1202521) bromide, UPLC coupled with a mass detector like the ACQUITY QDa provides a powerful tool for identity confirmation, purity assessment, and assay, eliminating the need for complex titration procedures. waters.com

Thin Layer Chromatography (TLC) for Qualitative Separation

Thin Layer Chromatography (TLC) serves as a rapid and straightforward method for the qualitative analysis of quaternary ammonium compounds (QACs) like this compound. Due to their permanent positive charge and high polarity, these compounds tend to interact strongly with standard silica (B1680970) gel stationary phases, leading to poor mobility and streaking if conventional non-polar mobile phases are used. tandfonline.com

To overcome this, a common and effective approach is ion-pair chromatography. tandfonline.comtandfonline.com In this technique, an excess of an inorganic salt, such as sodium bromide (NaBr), is dissolved in the developing solvent (mobile phase). tandfonline.com The bromide ions from the salt form a neutral ion pair with the positively charged benzyldimethyloctylammonium cation. This newly formed, less polar species exhibits reduced interaction with the silica gel, allowing it to migrate up the TLC plate and achieve effective separation. tandfonline.com

The choice of mobile phase and counter-ion significantly influences the separation. tandfonline.com Methanol or mixtures of chloroform (B151607) and methanol are frequently used as the organic solvent system. tandfonline.com The migration distance, represented by the retardation factor (Rf value), can be modulated by changing the counter-ion. The general rule for mobility is that it increases with the size and polarizability of the anion: Rf(Cl⁻) < Rf(Br⁻) < Rf(I⁻). tandfonline.com For visualization, a common reagent is potassium iodoplatinate, which reacts with the QACs to produce distinct spots. tandfonline.com

Table 1: Example TLC Systems for Quaternary Ammonium Compound Analysis

| Stationary Phase | Mobile Phase Composition | Detection Method | Application Note |

| Silica Gel | Methanol containing 0.5M Sodium Bromide (NaBr) | Potassium Iodoplatinate | General system for separating various QACs as bromide ion pairs. tandfonline.com |

| Silanized Silica Gel | Methanol-25% Sodium Acetate solution-Acetone (65:35:20 v/v/v) | Potassium Triiodide solution, followed by UV densitometry at 400 nm | System designed to separate homologous series of benzalkonium compounds. nih.gov |

| Silica Gel | 5% aqueous Thiourea-Acetone-Methanol (60:20:20 v/v/v) | Not specified | Used for the mutual separation of co-existing cationic and non-ionic surfactants. nih.gov |

Capillary Electrophoresis (CE) and Detection Methods

Capillary Electrophoresis (CE) is a powerful analytical technique with high separation efficiency, making it well-suited for the analysis of charged molecules such as the benzyldimethyloctylammonium cation. The separation in CE is based on the differential migration of analytes in an electrolyte solution, known as the background electrolyte (BGE), under the influence of a high-voltage electric field.

A study on the closely related homolog, benzyldimethyldodecylammonium bromide (BAB), demonstrates the utility of CE for this class of compounds. nih.gov In this research, a bare fused-silica capillary was employed for the separation. nih.gov The application of a high voltage across the capillary induces the migration of the cationic analyte towards the cathode. nih.gov The separation is typically rapid, with the migration time for the C12 analog reported to be just over five minutes under optimized conditions. nih.gov Detection is commonly achieved using a UV detector, as the benzyl group in the molecule provides a chromophore that absorbs UV light. nih.gov

Table 2: Optimized Capillary Electrophoresis Conditions for a Benzalkonium Homolog

| Parameter | Condition |

| Analyte | Benzyldimethyldodecylammonium bromide (BAB) |

| Instrument | Capillary Electrophoresis (CE) System |

| Capillary | Bare Fused-Silica (75 µm i.d., 46.4 cm total length) |

| Background Electrolyte (BGE) | 50% Acetonitrile - 50 mmol/L NaH₂PO₄, pH 2.24 |

| Applied Voltage | 20 kV |

| Detection | UV absorption at 214 nm |

| Migration Time | 5.08 min |

| Limit of Detection (LOD) | 0.2 mg/L |

Data sourced from a comparative study on benzyldimethyldodecylammonium bromide. nih.gov

Capacitively Coupled Contactless Conductivity Detection (CE-C⁴D)

Capacitively Coupled Contactless Conductivity Detection (C⁴D) is an alternative and highly effective detection method for CE, particularly for ions that may have poor UV absorbance. kantisto.nl Unlike UV detectors, C⁴D does not rely on the optical properties of the analyte. Instead, it measures changes in the conductivity of the BGE as zones of analyte ions pass the detector. nih.gov The detector consists of two electrodes placed on the outside of the capillary, meaning they never come into direct contact with the electrolyte solution. nih.gov This contactless design prevents electrode fouling and degradation, prolonging the life of the capillary and making the detector virtually maintenance-free. kantisto.nl

The C⁴D system works by applying a high-frequency AC voltage to one electrode and measuring the resulting signal at the second electrode. nih.gov When an ion with a different conductivity from the BGE passes between the electrodes, it causes a change in the electrical resistance of the solution inside the capillary, which is registered as a peak. For optimal performance, the BGE should be chosen to have a low conductivity to minimize background noise and maximize the signal-to-noise ratio for the analyte. kantisto.nl C⁴D is a universal detection method for any charged species in solution, making it an excellent choice for analyzing this compound.

Table 3: Example CE-C⁴D Operational Parameters for Ion Analysis

| Parameter | Condition for Cation Analysis | Condition for Anion Analysis |

| System | eDAQ C⁴D | Microchip Electrophoresis with C⁴D |

| Analytes | K⁺, Ca²⁺, Na⁺, Mg²⁺, Li⁺ | Br⁻, Cl⁻, NO₂⁻, NO₃⁻, SO₄²⁻, F⁻ |

| Background Electrolyte | 12 mM Histidine and 50 mM Acetic Acid | Not specified |

| C⁴D Frequency | 800 kHz | Not specified |

| C⁴D Amplitude | 80 V | Not specified |

| Separation Voltage | 30 kV | Not specified |

| Limit of Detection (LOD) | 0.3 - 1.0 µM | ~0.15 µM |

Data compiled from studies on inorganic ion analysis to illustrate typical C⁴D settings. nih.govedaq.com

Molecular and Supramolecular Interaction Studies

Self-Aggregation Phenomena in Aqueous Solutions

Benzyldimethyloctylammonium (B12820366) bromide, as a cationic surfactant, exhibits a rich variety of self-aggregation behaviors in aqueous solutions. These phenomena are primarily driven by the hydrophobic effect, which encourages the octyl chains to minimize contact with water, and the electrostatic interactions between the charged head groups.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. For benzyldimethylalkylammonium halides, the CMC is influenced by the length of the alkyl chain and the nature of the head group. Studies on analogous compounds, such as benzyldimethyldodecylammonium bromide (BDDAB), provide insight into the expected CMC range. The CMC for BDDAB in aqueous solution has been determined using various techniques, including surface tension and density measurements. These methods have yielded highly comparable values of 5.25 x 10⁻³ M and 5.3 x 10⁻³ M, respectively nih.gov.

Conductivity measurement is another common method for determining the CMC of ionic surfactants nih.gov. This technique relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the free monomers, leads to a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot is taken as the CMC nih.gov. For decyldimethylbenzylammonium (B12809368) bromide, a compound with a shorter alkyl chain, the CMC has also been determined using conductometric methods nih.gov.

Table 1: Critical Micelle Concentration (CMC) of Benzyldimethylalkylammonium Bromide Analogs in Aqueous Solution

| Compound | Method | CMC (M) | Reference |

| Benzyldimethyldodecylammonium bromide | Surface Tension | 5.25 x 10⁻³ | nih.gov |

| Benzyldimethyldodecylammonium bromide | Density Measurement | 5.3 x 10⁻³ | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The formation of micelles by benzyldimethyloctylammonium bromide is a spontaneous process driven by an increase in the entropy of the system, a phenomenon known as the hydrophobic effect. The nonpolar octyl tails of the surfactant molecules are expelled from the aqueous environment and aggregate to form a hydrophobic core, while the polar benzyldimethylammonium head groups remain in contact with the surrounding water, forming a hydrophilic corona researchgate.net.

The thermodynamics of micellization for similar compounds, such as benzyldimethyldodecylammonium bromide, have been studied in various solvent systems. The Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process researchgate.net. The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insight into the driving forces. A positive entropy change, resulting from the release of structured water molecules from around the hydrophobic chains, is typically the main contributor to the negative Gibbs free energy researchgate.net.

The micellar properties of this compound are sensitive to several factors, including the length of the hydrophobic chain, the presence of solutes, and temperature.

Chain Length: For homologous series of surfactants, the CMC decreases significantly with an increase in the length of the alkyl chain. This is because a longer chain results in a greater hydrophobic driving force for micellization. For single-chain ionic surfactants, a general rule is that the CMC decreases by a factor of approximately two for each additional methylene (B1212753) group in the alkyl chain nih.gov.

Presence of Solutes: The addition of organic solvents to aqueous solutions of benzyldimethyldodecylammonium bromide has been shown to increase its CMC researchgate.net. Solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167), and methanol (B129727) can increase the solubility of the surfactant monomers in the bulk solution, thus making micelle formation less favorable researchgate.net. The presence of inorganic salts typically has the opposite effect, lowering the CMC of cationic surfactants. The added counterions shield the electrostatic repulsion between the positively charged head groups in the micelle, promoting aggregation at lower surfactant concentrations chemicalbook.com.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. For many, the CMC first decreases with increasing temperature, reaches a minimum, and then increases. This behavior is a result of the interplay between the temperature-dependent hydrophobic effect and the increased kinetic energy of the surfactant molecules at higher temperatures nih.gov.

While single-chain surfactants like this compound typically form micelles in aqueous solution, the formation of vesicles (bilayer structures enclosing an aqueous core) is also possible under certain conditions. Spontaneous vesicle formation has been observed in aqueous mixtures of single-tailed cationic and anionic surfactants psu.edu. The formation of these vesicles is attributed to the pairing of the oppositely charged surfactants, which then behave like a double-tailed zwitterionic surfactant, a molecular geometry that favors bilayer formation psu.edu.

Furthermore, the addition of salt to a solution of a single-chain surfactant can induce vesicle formation. The salt compresses the electrical double layer of the surfactant head groups, which alters the packing parameter of the surfactant and can favor the formation of bilayers over micelles nih.gov. Studies on didodecyldimethylammonium (B1216837) bromide, a double-chain cationic surfactant, have shown the formation of a variety of mixed aggregates, including vesicles and micelles, depending on the system's composition and total surfactant concentration. Although direct evidence for vesicle formation by pure this compound is lacking, these findings suggest that it could participate in the formation of mixed vesicles. The formation of smaller aggregates, or clusters, below the CMC is also a topic of ongoing research in surfactant science.

Interfacial Adsorption Mechanisms

The surface-active nature of this compound leads to its adsorption at various interfaces, a process that is fundamental to many of its applications.

The adsorption of this compound onto solid surfaces from aqueous solutions is governed by a combination of electrostatic and hydrophobic interactions.

Silica (B1680970): In aqueous solutions, silica surfaces are typically negatively charged at neutral and alkaline pH. This provides a strong electrostatic attraction for the positively charged benzyldimethylammonium head groups of the surfactant. A study on the adsorption of benzyldimethyldodecylammonium bromide on silica nanoparticles revealed the formation of incomplete bilayers or isolated admicelles on the surface nih.gov. The thickness of the adsorbed layer was estimated to be around 2.7 to 2.9 nm nih.gov. The adsorption process is spontaneous, as indicated by a negative change in the Gibbs free energy of adsorption nih.gov.

Clay Minerals: Clay minerals, such as montmorillonite (B579905), possess a net negative charge due to isomorphic substitution within their crystal lattice. This makes them effective adsorbents for cationic surfactants. The adsorption of benzyltrimethylammonium (B79724) (BTMA), a structurally similar cation, onto montmorillonite has been shown to occur via cation exchange at low concentrations, with the adsorbed amount reaching the cation exchange capacity (CEC) of the clay. At higher concentrations, the adsorption can exceed the CEC due to hydrophobic interactions between the alkyl chains of the adsorbed surfactant molecules, leading to the formation of a hydrophobic layer on the clay surface nih.gov. This modification transforms the clay from hydrophilic to organophilic, altering its properties and potential applications nih.gov.

Table 2: Adsorption Characteristics of Benzyldimethylalkylammonium Analogs on Solid Surfaces

| Surfactant | Substrate | Adsorbed Layer Structure | Adsorbed Layer Thickness (nm) | Reference |

| Benzyldimethyldodecylammonium bromide | Silica Nanoparticles | Noncomplete bilayers / Isolated admicelles | ~2.7 - 2.9 | nih.gov |

| Benzyltrimethylammonium | Montmorillonite | Cation exchange at low concentration, hydrophobic layer at high concentration | - |

This table is interactive. You can sort the data by clicking on the column headers.

Adsorption Mechanisms: Ion Pairing vs. Cation Exchange

The adsorption of this compound onto solid surfaces from an aqueous solution is a complex process governed by a combination of forces. The primary mechanisms involved are electrostatic interactions and hydrophobic interactions, which can manifest as ion pairing and cation exchange.

On negatively charged surfaces, such as silica or certain clays, the positively charged quaternary ammonium (B1175870) headgroup of this compound is attracted to the anionic sites on the surface. This initial adsorption is primarily driven by electrostatic forces. geoscienceworld.org This can occur through two main pathways:

Cation Exchange: In this process, the Benzyldimethyloctylammonium cation displaces other cations (like H⁺, Na⁺, or K⁺) that are already present at the solid-liquid interface, forming a direct association with the negatively charged surface sites.

Ion Pairing: Alternatively, the bromide counter-ion can adsorb along with the quaternary ammonium cation, leading to the formation of an ion pair at the surface. This is particularly relevant as the concentration of the surfactant increases.

Thermodynamic and Kinetic Aspects of Adsorption

The adsorption of quaternary ammonium compounds like this compound is often a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG°). nih.gov Studies on similar cationic surfactants have provided insights into the thermodynamic and kinetic parameters that govern this process.

Thermodynamics:

The thermodynamic feasibility of adsorption can be evaluated through the determination of key parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). For many cationic surfactants, the adsorption process is found to be spontaneous and often endothermic, suggesting that it is entropically driven. researchgate.net A positive entropy change indicates increased randomness at the solid-liquid interface upon adsorption. nih.gov

Below is a representative table of thermodynamic parameters for the adsorption of a similar quaternary ammonium compound, Benzalkonium Chloride (BAC), which highlights the typical values observed.

| Thermodynamic Parameter | Value Range | Implication |

| ΔG° (Gibbs Free Energy Change) | Negative | Spontaneous process |

| ΔH° (Enthalpy Change) | Often Positive | Endothermic, driven by entropy |

| ΔS° (Entropy Change) | Positive | Increased randomness at the interface |

This table presents generalized data for Benzalkonium Chloride and is intended to be illustrative for this compound.

Kinetics:

The rate at which this compound adsorbs onto a surface is a critical aspect of its interaction. The kinetics of adsorption for cationic surfactants often follow a pseudo-second-order model. nih.govmdpi.com This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the surfactant. nih.gov The adsorption process can be multi-step, with an initial rapid adsorption phase controlled by diffusion, followed by a slower, kinetically controlled phase as the surface approaches equilibrium. mdpi.comresearchgate.net

Influence of Surfactant Concentration on Surface Coverage and Orientation

The concentration of this compound in solution has a profound impact on its adsorption behavior, influencing both the extent of surface coverage and the orientation of the adsorbed molecules. At low concentrations, individual surfactant molecules adsorb onto the surface, typically with their hydrophobic tails lying flat or slightly tilted with respect to the surface to maximize contact.

Above the CMC, further adsorption can lead to the formation of a bilayer, where a second layer of surfactant molecules adsorbs with their hydrophobic tails interacting with the tails of the first layer, and their hydrophilic heads oriented towards the bulk solution. This bilayer formation can significantly alter the properties of the surface. rsc.org

Impact on Surface Wettability

As a surfactant, this compound can significantly alter the wettability of a surface. Wettability is a measure of the tendency of a liquid to spread over a solid surface and is quantified by the contact angle. The adsorption of this compound onto a hydrophobic surface can decrease the water contact angle, thereby increasing its wettability. This occurs because the hydrophilic cationic head groups of the adsorbed surfactant molecules orient towards the aqueous phase, creating a more hydrophilic surface.

Conversely, on a hydrophilic surface, the adsorption of a monolayer of this compound with the hydrophobic tails oriented away from the surface can increase the contact angle, making the surface more hydrophobic. rsc.org The formation of a bilayer, however, would re-expose the hydrophilic head groups to the solution, leading to a decrease in the contact angle and an increase in wettability. rsc.org The precise impact on wettability is therefore dependent on the nature of the surface, the concentration of the surfactant, and the resulting orientation of the adsorbed molecules. The presence of a benzyl (B1604629) group in addition to the octyl chain can further influence the packing and orientation at the interface, affecting the final surface energy. nih.gov

Interactions with Biological Mimetic Systems

To understand the biological activity and potential toxicological effects of this compound, researchers utilize model systems that mimic the structure and properties of biological membranes. These studies provide valuable insights into how this quaternary ammonium compound interacts with the primary barrier of cells, the cell membrane.

Studies with Phospholipid Bilayers

Phospholipid bilayers are the fundamental structural component of most biological membranes. Studies on the interaction of quaternary ammonium compounds with these bilayers reveal the mechanisms of membrane disruption. The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in the bilayer. rsc.orgrsc.org

Following this initial electrostatic attraction, the hydrophobic octyl and benzyl tails can insert into the hydrophobic core of the bilayer. nih.gov This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity and permeability. Molecular dynamics simulations of similar QACs have shown that this penetration can cause deformation of the bilayer and even lead to the formation of pores or other structural defects. rsc.orgrsc.org The length of the alkyl chain is a critical determinant of the extent of this disruptive activity, with an optimal chain length often observed for maximal membrane perturbation. nih.gov

Interactions with Biomimetic Membranes and Model Cell Structures

Biomimetic membranes, which can be more complex than simple phospholipid bilayers and may include other lipids and proteins, provide a more realistic model for studying surfactant-membrane interactions. The interaction of quaternary ammonium compounds with these more complex model membranes confirms the disruptive effects observed with simpler systems. researchgate.netmdpi.com

The introduction of this compound to a biomimetic membrane can lead to the clustering of negatively charged lipids, altering the lateral organization of the membrane. nih.gov At higher concentrations, the surfactant can solubilize the membrane, breaking it down into mixed micelles composed of surfactant and lipid molecules. researchgate.net This process is akin to the detergent-like effect that underlies the antimicrobial activity of many quaternary ammonium compounds. ontosight.ai Studies using techniques such as atomic force microscopy have visualized the structural damage and morphological changes induced by QACs on supported lipid bilayers, providing direct evidence of their membrane-disrupting capabilities. chemrxiv.org

Mechanistic Studies on Biological and Material Interactions

Biological Interaction Mechanisms at Cellular and Molecular Levels

The biological activity of Benzyldimethyloctylammonium (B12820366) bromide, a member of the quaternary ammonium (B1175870) compound (QAC) family, is rooted in its ability to interact with and disrupt essential cellular structures and processes. Its cationic nature and amphiphilic structure, possessing both a hydrophobic octyl chain and a positively charged hydrophilic head, are central to these mechanisms.

The primary and most well-understood mechanism of action for Benzyldimethyloctylammonium bromide is the disruption of cellular membranes. The bactericidal effect is attributed to the disruption of intermolecular interactions within the cell membrane. drugbank.com This process unfolds in several stages:

Adsorption and Binding: The positively charged cationic head of the molecule is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Intercalation and Disruption: The hydrophobic alkyl chain penetrates and intercalates into the lipid bilayer of the cell membrane. nih.gov This insertion disrupts the orderly structure of the membrane phospholipids (B1166683), leading to a loss of membrane integrity and fluidity. drugbank.com

Leakage of Cellular Contents: The disruption of the membrane compromises its function as a selective barrier. This results in the leakage of essential intracellular components, such as potassium ions, nucleotides, and metabolites, ultimately leading to cell death. drugbank.com

This disruption of the membrane's lipid bilayer is a key factor in the compound's broad-spectrum antimicrobial activity. drugbank.com

Exposure to antimicrobial agents can trigger various stress responses within microbial cells as they attempt to counteract the toxic effects. One such response is oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While some cationic surfactants are known to induce superoxide (B77818) stress in bacteria, specific research confirming the induction of oxidative stress by this compound is not prominently available in the search results. Generally, cellular exposure to harmful chemical agents can lead to the generation of ROS, which can damage DNA, proteins, and lipids, contributing to cell death.

The metabolic activity of a cell can be significantly impacted by the action of this compound. The primary mechanism, membrane disruption, directly affects metabolic processes that are membrane-associated, such as respiration and transport of nutrients. Furthermore, as mentioned previously, the compound can deactivate enzymes that are crucial for maintaining metabolic activities. drugbank.com This leads to a general breakdown of cellular metabolism, depriving the cell of the energy and building blocks necessary for survival.

The potential for direct interaction with DNA is another aspect of the mechanistic study of biocides. Some molecules can intercalate into the DNA helix or bind to it, potentially causing mutations or interfering with replication and transcription. However, based on the available search results, there is no specific evidence to suggest that the primary mechanism of action for this compound involves direct interaction with DNA or significant genotoxicity. Genotoxicity studies often employ methods like the comet assay or micronucleus assay to detect DNA damage. nih.gov The primary lethal action for this compound is focused on catastrophic membrane damage.

This compound exhibits a broad spectrum of antimicrobial activity, though its efficacy varies between different types of microorganisms. drugbank.com

Gram-Positive Bacteria: These bacteria are generally more susceptible to quaternary ammonium compounds. Their cell wall contains a high proportion of peptidoglycan and teichoic acids, which present a net negative charge, facilitating the initial electrostatic attraction to the cationic biocide. The subsequent membrane disruption is the principal cause of cell death.

Gram-Negative Bacteria: While also susceptible, Gram-negative bacteria often show a higher tolerance. This is attributed to their outer membrane, which is composed of lipopolysaccharides and acts as an additional barrier, restricting the entry of the biocide to the inner cytoplasmic membrane. drugbank.com

Bacillus cereus : As a Gram-positive, spore-forming bacterium, the vegetative cells of Bacillus cereus are susceptible to membrane disruption by this compound. However, bacterial spores are generally considered resistant to this agent due to their complex and durable outer layers, which prevent the chemical from reaching the inner membrane. drugbank.com

The bactericidal action is concentration-dependent, with higher concentrations leading to a more rapid and lethal effect. drugbank.com

Interactive Data Table: Antimicrobial Activity Spectrum

| Microorganism Type | General Susceptibility | Key Mechanistic Factors |

| Gram-Positive Bacteria | High | Negatively charged cell wall (teichoic acids) facilitates binding; direct access to cytoplasmic membrane. drugbank.com |

| Gram-Negative Bacteria | Moderate | Outer membrane acts as a protective barrier, reducing access to the inner membrane. drugbank.com |

| Bacterial Spores (e.g., Bacillus cereus) | Resistant | Impermeable spore coat protects the inner membrane from the biocide. drugbank.com |

| Fungi | Susceptible | The compound disrupts the fungal cell membrane, similar to its action on bacteria. drugbank.com |

| Viruses | Susceptible (some) | Activity is present against some viruses. drugbank.com |

Material Interaction Mechanisms

This compound can act as a corrosion inhibitor for metals like low-carbon steel, particularly in acidic environments. The inhibition mechanism is primarily based on the adsorption of the quaternary ammonium cations onto the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive medium.

The adsorption is facilitated by several interactions:

Electrostatic Attraction: In acidic solutions, the steel surface becomes positively charged. Anions from the acid (e.g., Cl⁻ or SO₄²⁻) first adsorb onto the surface, creating a negatively charged layer. The positively charged benzyldimethyloctylammonium cations are then adsorbed onto this layer.

Van der Waals Forces: The hydrophobic octyl chain and the benzyl (B1604629) group contribute to the stability of the adsorbed film through van der Waals interactions.

Chemisorption: The lone pairs of electrons on the bromide anion and the π-electrons of the benzyl group can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to a degree of chemical adsorption.

This adsorbed layer acts as a physical barrier, blocking the active sites on the steel surface where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would normally occur. scispace.comresearchgate.net The effectiveness of such inhibitors generally increases with concentration up to a critical point, where a stable, near-monolayer coverage is achieved. researchgate.netnih.gov The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer on the surface. scispace.comresearchgate.net

The adsorption of this compound on a low-carbon steel surface significantly alters the electrochemical kinetics of the corrosion process. Electrochemical studies of similar quaternary ammonium salt inhibitors reveal their influence on key kinetic parameters. scispace.comnih.gov

Corrosion Potential (Ecorr): These inhibitors are typically classified as mixed-type, meaning they suppress both the anodic and cathodic reactions. scispace.comresearchgate.net This results in a slight shift in the corrosion potential, but generally not more than 85 mV, indicating a mixed-type inhibition mechanism. scispace.com

Corrosion Current Density (Icorr): The presence of the inhibitor significantly reduces the corrosion current density. scispace.com This is a direct measure of the decrease in the corrosion rate. The inhibition efficiency (IE%) is often calculated from the reduction in Icorr.

Tafel Slopes (βa and βc): The anodic (βa) and cathodic (βc) Tafel slopes may change slightly upon the addition of the inhibitor, but they generally remain in the same order of magnitude, further supporting the characterization as a mixed-type inhibitor that blocks surface sites without altering the fundamental reaction mechanisms. scispace.com

Electrochemical Impedance Spectroscopy (EIS): In EIS studies, the addition of a QAC inhibitor typically leads to an increase in the charge transfer resistance (Rct), indicating that the transfer of charge at the metal-solution interface is hindered. electrochemsci.orgacs.org Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed. electrochemsci.org This is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant, and an increase in the thickness of the electrical double layer. electrochemsci.org

Table 2: Typical Electrochemical Parameter Changes with Quaternary Ammonium Salt Inhibitor

| Parameter | Change in Presence of Inhibitor | Interpretation |

| Corrosion Current (Icorr) | Decreases scispace.com | Reduced corrosion rate |

| Charge Transfer Resistance (Rct) | Increases electrochemsci.orgacs.org | Slower electrochemical reactions |

| Double-Layer Capacitance (Cdl) | Decreases electrochemsci.org | Adsorption of inhibitor film on the surface |

| Corrosion Potential (Ecorr) | Minor Shift scispace.com | Mixed-type inhibition (anodic and cathodic) |

This table summarizes the expected effects of a quaternary ammonium salt inhibitor like this compound on the electrochemical parameters of steel corrosion.

This compound can be used to modify hydrophilic clay minerals like montmorillonite (B579905) into organophilic clays, also known as organo-clays. lp.edu.uaresearchgate.net Montmorillonite is a layered aluminosilicate (B74896) with a net negative surface charge due to isomorphic substitutions within its crystal lattice. researchgate.net This negative charge is balanced by hydrated inorganic cations (such as Na⁺ or Ca²⁺) in the interlayer space.

The modification process involves a cation exchange reaction where the inorganic cations in the montmorillonite are replaced by the benzyldimethyloctylammonium cations. researchgate.net This intercalation of the organic cations into the interlayer space has two primary effects:

Organophilization: The hydrophilic surface of the montmorillonite is rendered hydrophobic (or organophilic). The alkyl chains and benzyl groups of the adsorbed cations create an organic phase within the clay galleries, which improves its compatibility with non-polar organic compounds and polymers.

Expansion of Interlayer Space: The introduction of the bulky organic cations forces the aluminosilicate layers apart, leading to an increase in the basal spacing (d-spacing) of the clay, which can be measured by X-ray diffraction (XRD). psu.edu

The extent of this modification depends on the amount of surfactant used, often in relation to the cation exchange capacity (CEC) of the clay.

The adsorption of benzyldimethyloctylammonium cations onto montmorillonite is governed by the principles of cation exchange and intermolecular forces. The primary driving force for the adsorption up to the CEC is the electrostatic attraction between the positively charged organic cation and the negatively charged clay surface. psu.eduudel.edu

The affinity of quaternary ammonium cations for montmorillonite increases with the length of their alkyl chains. researchgate.net This is due to the increasing contribution of van der Waals attractive forces between adjacent adsorbed cations in the interlayer space. researchgate.net These hydrophobic interactions help to overcome the hydration energy of the inorganic cations and promote a more complete exchange.

The arrangement of the benzyldimethyloctylammonium cations within the montmorillonite interlayer depends on the cation size and the charge density of the clay. At low concentrations, the cations may lie flat on the silicate (B1173343) surface. As the concentration increases, they may form tilted arrangements, creating paraffin-like structures or bilayers, which further increases the basal spacing. psu.edu The adsorption process is stoichiometric, with the amount of organic cations adsorbed being equivalent to the number of inorganic cations released until the CEC is reached. psu.edu

Environmental Fate and Transport Research

Environmental Transformation and Degradation Processes

Identification and Characterization of Microbial Degrading Species

The biodegradation of benzyldimethyloctylammonium (B12820366) bromide, a member of the quaternary ammonium (B1175870) compounds (QACs), is a critical process in its environmental fate. While specific studies on the microbial degradation of the C8 homolog are limited, research on closely related benzalkonium chlorides (BACs) provides significant insights into the microbial species capable of breaking down this class of compounds.

Several bacterial genera have been identified as being capable of degrading BACs. Notably, species belonging to the genera Pseudomonas and Aeromonas have been shown to utilize BACs as a source of carbon and energy. For instance, a strain of Pseudomonas sp. isolated from activated sludge has been shown to biodegrade benzyl (B1604629) dimethyl dodecyl ammonium chloride (BDDA) researchgate.netnih.gov. Similarly, Aeromonas hydrophila isolated from polluted soil is also capable of degrading benzyldimethylalkylammonium chloride researchgate.netmdpi.com.

The degradation pathway of BACs by these microorganisms has been investigated. The initial step in the catabolism of benzyldimethylalkylammonium chloride by Aeromonas hydrophila involves the cleavage of the C-N bond, leading to the formation of benzyldimethylamine and a corresponding fatty aldehyde. The benzyldimethylamine is then further degraded through a series of demethylation and deamination steps, resulting in the formation of benzylamine, benzaldehyde, and ultimately benzoic acid, which can then enter central metabolic pathways researchgate.netmdpi.com. Studies with Pseudomonas sp. have also indicated the mineralization of the benzyl ring of BACs researchgate.netnih.gov. The general proposed biodegradation pathway is illustrated in the table below.

Table 1: Proposed Biodegradation Pathway of Benzalkonium Chlorides

| Step | Intermediate Compound | Description |

| 1 | Benzyldimethylamine | Initial cleavage of the C-N bond. |

| 2 | Benzylmethylamine | First demethylation step. |

| 3 | Benzylamine | Second demethylation step. |

| 4 | Benzaldehyde | Deamination of benzylamine. |

| 5 | Benzoic Acid | Oxidation of benzaldehyde. |

Sorption and Desorption Dynamics in Environmental Matrices

The environmental mobility and bioavailability of benzyldimethyloctylammonium bromide are largely governed by its sorption and desorption behavior in various environmental compartments, particularly soil and sediment. As a cationic surfactant, it exhibits a strong tendency to adsorb to negatively charged surfaces.

Research on benzalkonium chlorides indicates that their sorption to soil and sediment is a significant process, primarily driven by interactions with clay minerals and organic matter. The positively charged quaternary ammonium headgroup of the molecule interacts strongly with the negatively charged sites on clay particles and natural organic matter through cation exchange mechanisms chemrxiv.org.

Studies on the sorption of BACs, such as benzyl dimethyl dodecyl ammonium chloride (BDDA) and benzyl dimethyl tetradecyl ammonium chloride (BDTA), to agricultural soils have shown that the adsorption isotherms are well-described by the Langmuir model, suggesting a monolayer adsorption process researchgate.netnih.gov. The sorption capacity has been observed to increase with the clay content of the soil researchgate.netnih.gov. Furthermore, the length of the alkyl chain also influences sorption, with longer chains generally leading to stronger adsorption researchgate.netnih.gov.

Due to this strong sorption, the leaching of benzalkonium chlorides through the soil column is expected to be very low. Column studies have demonstrated that less than 1% of the applied BACs leached through a sandy loam soil, indicating limited mobility and a low potential for groundwater contamination researchgate.netnih.gov. Desorption processes are often characterized by hysteresis, meaning that the compound is not easily released back into the aqueous phase once sorbed.

Table 2: Factors Influencing the Sorption of Benzalkonium Chlorides in Soil

| Factor | Influence on Sorption | Rationale |

| Clay Content | Increases sorption | Provides negatively charged sites for cation exchange. |

| Organic Matter | Increases sorption | Contributes to the cation exchange capacity and provides hydrophobic domains for interaction. |

| Alkyl Chain Length | Longer chains increase sorption | Enhances hydrophobic interactions with soil organic matter. |

| pH | Can influence surface charge | Affects the cation exchange capacity of soil components. |

Persistence and Bioaccumulation Potential

The persistence and bioaccumulation potential of this compound are key factors in assessing its long-term environmental risk.